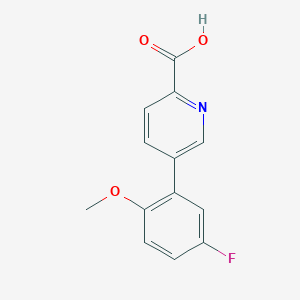
5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Fluoro-2-methoxyphenyl)picolinic acid (5-FMPPA) is an organic acid derived from the picolinic acid family. It is a white crystalline solid with a molecular weight of 214.15 g/mol. 5-FMPPA is an important building block for many organic synthesis reactions and has been widely used in scientific research for a variety of applications. The synthesis of 5-FMPPA is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis reactions, as a fluorescent dye for imaging and detection of biomolecules, and as a substrate for enzyme-catalyzed reactions. It has also been used as a probe for measuring the activity of various enzymes, as a fluorescent marker for cell tracking, and as a drug delivery vector.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% is not fully understood, but it is believed to involve the binding of the acid to various proteins and enzymes. This binding results in the inhibition of enzyme activity and can lead to the inhibition of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% are not fully understood, but it is believed to have a variety of effects on various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to have an inhibitory effect on the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting and can be used in a variety of reactions. It is also a relatively stable compound and is not easily degraded by chemical or enzymatic reactions. However, it is also important to note that 5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% can be toxic to human cells and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% in scientific research. One potential application is in the development of new drugs and therapies for cancer and other diseases. It could also be used in the development of new imaging techniques and as a fluorescent marker for cell tracking. Additionally, it could be used as a substrate for enzyme-catalyzed reactions and as a drug delivery vector. Finally, it could be used in the development of new diagnostic tools for the detection of various diseases.
Synthesis Methods
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95% is a relatively straightforward process and can be achieved through a variety of methods. The most commonly used method involves the reaction of 5-fluoro-2-methoxyphenol with picolinic acid in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethyl acetate or dichloromethane at a temperature of around 90-100°C. The reaction yields a white crystalline solid that can be isolated and purified.
properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-5-3-9(14)6-10(12)8-2-4-11(13(16)17)15-7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSIEVOOHJNQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














